5-methyl-1,3-diphenyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical and Pharmaceutical Sciences
Pyrazole and its derivatives stand as a cornerstone in the fields of medicinal and chemical sciences, recognized for their vast pharmacological potential. nih.govnih.gov These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the development of a wide array of therapeutic agents. globalresearchonline.netnumberanalytics.com The versatility of the pyrazole scaffold has attracted significant attention from researchers, leading to the discovery of its presence in numerous drugs with diverse clinical applications. nih.govresearchgate.net
The pyrazole nucleus is a privileged structure in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This is evident in the wide range of pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral properties. nih.govglobalresearchonline.netnumberanalytics.com The adaptability of the pyrazole ring allows for various substitutions, which can fine-tune the molecule's biological activity and pharmacokinetic profile. nih.gov
Several commercially successful drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. Notable examples include:
Celecoxib: A potent nonsteroidal anti-inflammatory drug (NSAID). researchgate.net
Rimonabant: An anti-obesity agent. researchgate.net
Difenamizole: An analgesic. researchgate.net
CDPPB: An antipsychotic agent. researchgate.net
The broad spectrum of biological activities and the proven success of pyrazole-containing drugs continue to drive research into novel derivatives with improved efficacy and safety profiles. nih.govglobalresearchonline.net The ongoing exploration of pyrazole chemistry promises to yield new therapeutic agents for a multitude of diseases. nih.govresearchgate.net
Overview of the Research Landscape for 5-Methyl-1,3-diphenyl-1H-pyrazole and Related Derivatives
Within the broader class of pyrazoles, this compound and its derivatives have emerged as a significant area of investigation. Researchers have synthesized and evaluated a variety of analogs, exploring their potential in diverse therapeutic areas.
One area of focus has been the development of novel antimicrobial and antioxidant agents . For instance, the synthesis of 5-methyl-2-(this compound-4-carbonyl)-2,4-dihydro-pyrazol-3-one from this compound-4-carboxylic acid hydrazide has yielded compounds with promising antimicrobial and antioxidant activities. nih.gov
In the realm of cancer research , derivatives of this compound have been investigated as potential cytotoxic agents. For example, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones were designed and synthesized, with some compounds demonstrating significant cytotoxic activity against human breast cancer cell lines. researchgate.netnih.gov Other studies have explored N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential antitumor agents and inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net Furthermore, pyrazole-fused curcumin (B1669340) analogues, including those with a 1,3-diphenyl-1H-pyrazole core, have been synthesized and evaluated for their anticancer properties. nih.govacs.org
The anti-inflammatory potential of this scaffold has also been a subject of research. Novel diphenyl pyrazole-chalcone derivatives have been synthesized and assessed for their cytotoxic and antimicrobial activities, with some showing selective inhibition against certain cancer cell lines while remaining non-toxic to normal cells. nih.gov Additionally, derivatives such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones have been designed as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov
The structural framework of 1,5-diarylpyrazoles, which includes the 1,3-diphenyl substitution pattern, has been a focus for developing antiproliferative agents. ekb.eg The synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives has also been explored for the development of new antimicrobial agents. tsijournals.com The versatility of the pyrazole core is further highlighted by its use in one-pot synthesis reactions to create novel derivatives, such as those derived from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) and phenyl hydrazine (B178648). researchgate.net The foundational compound, 3-methyl-5-pyrazolone, serves as a key starting material for many of these syntheses. jmchemsci.com
The research landscape for this compound and its derivatives is dynamic and expanding, with ongoing efforts to discover new compounds with enhanced biological activities for a variety of therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
7188-89-8 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)17-18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
CJYSHDBQTCHBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,3 Diphenyl 1h Pyrazole
Diverse Synthetic Approaches for the Pyrazole (B372694) Core
The construction of the 5-methyl-1,3-diphenyl-1H-pyrazole framework can be achieved through several elegant and efficient synthetic strategies. These methods primarily fall into two major categories: 1,3-dipolar cycloadditions, which involve the formation of the pyrazole ring through a concerted or stepwise cycloaddition of a 1,3-dipole with a dipolarophile, and condensation reactions, where the ring is formed by the sequential reaction and cyclization of two components.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Construction
One of the most powerful and versatile methods for the synthesis of pyrazole derivatives is the 1,3-dipolar cycloaddition reaction. chim.itnih.gov This approach involves the reaction of a nitrile imine, a reactive 1,3-dipole, with a suitable dipolarophile, typically an alkene or alkyne, to form the five-membered pyrazole ring. nih.gov
Nitrile imines are transient species that are typically generated in situ. A common method for their formation is the dehydrohalogenation of N-arylbenzohydrazonoyl chlorides in the presence of a base, such as triethylamine. nih.gov For the synthesis of this compound, the required intermediate is diphenylnitrile imine. This is generated from N-phenyl-benzohydrazonoyl chloride. The nitrile imine possesses a linear structure with a positive charge on the nitrogen and a negative charge on the terminal carbon, making it an excellent candidate for cycloaddition reactions.
The in situ generated diphenylnitrile imine can readily undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles. To obtain the desired this compound, the enolic form of a β-keto ester, such as ethyl acetoacetate (B1235776), serves as an effective reaction partner. researchgate.netfortunejournals.com The enol form of ethyl acetoacetate provides the necessary carbon-carbon double bond for the cycloaddition. The reaction proceeds with high regioselectivity, where the terminal carbon of the nitrile imine attacks the β-carbon of the enol, and the nitrogen atom attacks the α-carbon. Subsequent elimination of ethanol (B145695) and a proton transfer leads to the aromatic pyrazole ring. fortunejournals.com
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features |
| N-phenyl-benzohydrazonoyl chloride | Ethyl acetoacetate | Diphenylnitrile imine | This compound | In situ generation of nitrile imine; cycloaddition with enol form; high regioselectivity. |
Condensation Reactions for the Formation of Pyrazole Systems
Condensation reactions provide a classical and widely employed route to pyrazole synthesis. These reactions typically involve the joining of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to furnish the aromatic pyrazole ring. nih.govgoogle.com
The Knorr pyrazole synthesis is a prominent example of this class of reactions. nih.govgoogle.com For the specific synthesis of this compound, the reaction between phenylhydrazine (B124118) and benzoylacetone (B1666692) (1-phenyl-1,3-butanedione) is a direct and efficient method. orientjchem.orgias.ac.inrsc.org The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be catalyzed by acid. The mechanism involves the initial formation of a hydrazone by the reaction of phenylhydrazine with one of the carbonyl groups of benzoylacetone. This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine moiety attacks the second carbonyl group. Subsequent dehydration of the resulting pyrazoline intermediate yields the stable aromatic this compound. The regioselectivity of this reaction is generally high, with the phenyl group from the phenylhydrazine occupying the 1-position of the pyrazole ring.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |
| Phenylhydrazine | Benzoylacetone | Knorr Pyrazole Synthesis | This compound | Condensation reaction; formation of hydrazone intermediate; acid-catalyzed cyclization and dehydration. |
Functionalization and Derivatization Strategies from the this compound Scaffold
The this compound core offers multiple sites for functionalization, enabling the generation of a diverse library of derivatives. Key strategies involve transformations of the methyl group and substitutions on the pyrazole ring, leading to compounds with potentially enhanced biological properties.
Carboxylic Acid Formation and Subsequent Functionalization
A common strategy for elaborating the this compound scaffold is the oxidation of the 5-methyl group to a carboxylic acid. This transformation provides a versatile handle for further functionalization, such as amide bond formation. For instance, this compound-4-carboxylic acid can be converted to its corresponding acid chloride, which then reacts with various amines to yield a series of amide derivatives. sigmaaldrich.com
One notable example is the synthesis of a series of pyrazole-containing benzimidazole (B57391) hybrids. nih.gov This involves the initial formation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, which is then coupled with substituted benzene-1,2-diamines to afford the final benzimidazole derivatives. nih.gov This approach highlights the utility of the carboxylic acid intermediate in creating complex heterocyclic systems.
Furthermore, the direct synthesis of pyrazole carboxylates can be achieved through regiocontrolled methodologies. For example, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides can selectively yield 1,3-regioisomers of pyrazole carboxylates. acs.org This method provides a direct route to these valuable intermediates, bypassing the need for post-synthesis oxidation.
The following table summarizes some examples of functionalized carboxylic acid derivatives of this compound:
| Compound Name | Functionalization | Reference |
| This compound-4-carboxylic acid (3-methoxy-5-nitro-phenyl)-amide | Amide formation at the 4-position | sigmaaldrich.com |
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid at the 4-position | nih.gov |
| Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | Carboxylate group at the 3-position | acs.orgchemimpex.com |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | Acetyl and carboxylic acid groups | google.com |
Synthesis of Hydrazide and Pyrazolone (B3327878) Derivatives
The functionalization of the pyrazole core can also lead to the formation of hydrazide and pyrazolone derivatives, which are known for their biological significance.
Hydrazide Derivatives: Ethyl this compound-4-carboxylate can be refluxed with hydrazine hydrate (B1144303) to produce this compound-4-carboxylic acid hydrazide. nih.gov This hydrazide can then serve as a key intermediate for further reactions. For example, reacting it with ethyl acetoacetate yields 5-methyl-2-(this compound-4-carbonyl)-2,4-dihydro-pyrazol-3-one. nih.gov
Pyrazolone Derivatives: Pyrazolone derivatives can be synthesized through the condensation of β-keto esters with phenylhydrazine. For example, the reaction of ethyl acetoacetate with phenylhydrazine in glacial acetic acid yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.govorientjchem.org These pyrazolones can be further functionalized. For instance, they can undergo the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 4-position, which can then be reacted with urea (B33335) to form pyrazole-4-ylidenemethylurea derivatives. nih.gov Additionally, chalcone (B49325) derivatives of pyrazolones can be prepared by reacting them with aromatic aldehydes, which can then be condensed with hydrazine hydrate or phenyl hydrazine to form fused pyrazole derivatives. jmchemsci.com
The table below provides examples of hydrazide and pyrazolone derivatives derived from the pyrazole scaffold:
| Compound Class | Synthetic Precursor | Key Reagents | Resulting Derivative | Reference |
| Hydrazide | Ethyl this compound-4-carboxylate | Hydrazine hydrate | This compound-4-carboxylic acid hydrazide | nih.gov |
| Pyrazolone | This compound-4-carboxylic acid hydrazide | Ethyl acetoacetate | 5-Methyl-2-(this compound-4-carbonyl)-2,4-dihydro-pyrazol-3-one | nih.gov |
| Pyrazolone | Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.govorientjchem.org |
| Fused Pyrazole | Benzylidene derivatives of 3-methyl 5-pyrazolone | Hydrazine hydrate or phenyl hydrazine | Fused pyrazole derivatives | jmchemsci.com |
Preparation of Imino-Substituted Pyrazole Compounds
The introduction of an imino group onto the pyrazole ring represents another important functionalization strategy. This is often achieved by first introducing a formyl group (carbaldehyde) onto the pyrazole ring, typically at the 4-position, through a Vilsmeier-Haack reaction on a suitable pyrazolone precursor. nih.gov
The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be condensed with various primary amines or hydrazides to form the corresponding imino-substituted pyrazole compounds, also known as Schiff bases. For example, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with arylamines to produce N-[(5-azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines. researchgate.net Similarly, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reacted with acid hydrazides to yield N-[(5-substituted-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides. researchgate.net
These imino-substituted pyrazoles can undergo further transformations. For instance, thermolysis of N-[(5-azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines can lead to the formation of 5-arylamino-1,3-diphenyl-1H-pyrazol-4-carbonitriles. researchgate.net
The following table showcases examples of imino-substituted pyrazole compounds:
| Starting Material | Reagent | Product | Reference |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Arylamines | N-[(5-Azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines | researchgate.net |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acid hydrazides | N-[(5-Substituted-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides | researchgate.net |
| Substituted 4-carbaldehyde-5-pyrazolones | Urea | Pyrazole-4-ylidenemethylurea | nih.gov |
Investigation of Reaction Mechanisms in this compound Synthesis
The classical synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com The reaction typically proceeds through the initial formation of an imine between one of the carbonyl groups and one of the nitrogen atoms of the hydrazine. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the use of arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the use of the corresponding free hydrazine results in the exclusive formation of the 1,5-regioisomer. acs.org A plausible explanation for this observation is that with the free hydrazine, the initial attack occurs at the more electrophilic carbonyl carbon, leading to the 1,5-isomer. In contrast, the protonated hydrazine in the hydrochloride salt may favor a different reaction pathway, resulting in the 1,3-isomer.
Enzyme-catalyzed systems have also been explored for the regioselective synthesis of pyrazoles. acs.org For example, an immobilized lipase (B570770) has been used to catalyze the one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes to produce 1,3,5-trisubstituted pyrazoles with good yields. acs.org The enzyme's active site likely plays a crucial role in orienting the reactants to favor the formation of a specific regioisomer.
Advanced Spectroscopic Techniques for Molecular Confirmation
The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the cornerstone of the structural analysis of this compound.
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of the molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly insightful.
The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.19-7.46 ppm. rsc.org A distinct singlet is observed for the methyl group (CH₃) protons, usually around δ 2.40 ppm. rsc.org The proton at the 4-position of the pyrazole ring (H-4) gives rise to a singlet at approximately δ 6.28 ppm. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.19-7.46 | Multiplet |
| H-4 (pyrazole ring) | 6.28 | Singlet |
| Methyl Protons (CH₃) | 2.40 | Singlet |
Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS).
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the methyl carbon, the pyrazole ring carbons, and the carbons of the two phenyl groups. The methyl carbon (CH₃) typically resonates at approximately δ 13.2 ppm. rsc.org The carbons of the pyrazole ring appear at distinct chemical shifts: C-3 at around δ 148.7 ppm, C-4 at approximately δ 107.5 ppm, and C-5 at about δ 142.9 ppm. rsc.org The phenyl ring carbons exhibit signals in the aromatic region, generally between δ 124.5 and 139.7 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Methyl Carbon (CH₃) | 13.2 |
| C-3 (pyrazole ring) | 148.7 |
| C-4 (pyrazole ring) | 107.5 |
| C-5 (pyrazole ring) | 142.9 |
| Phenyl Carbons | 124.5-139.7 |
Note: Spectra are typically recorded in CDCl₃.
While less common, nitrogen-15 (B135050) NMR (¹⁵N NMR) spectroscopy can provide direct information about the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms are influenced by their different chemical environments (one being bonded to a phenyl group and the other situated between two carbon atoms of the pyrazole ring). nih.gov Specific ¹⁵N NMR data for this compound is not widely reported in general literature but can be obtained through specialized experiments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the rings, and various bending vibrations. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. For this compound (C₁₆H₁₄N₂), the expected molecular weight is approximately 234.29 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For C₁₆H₁₄N₂, the calculated exact mass is 234.1157 Da. nih.gov Finding a molecular ion peak at or very close to this value in an HRMS analysis provides strong evidence for the proposed molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z ≈ 234 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass (C₁₆H₁₄N₂) | 234.1157 Da |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solid-State Structural Investigations via X-ray Diffraction
The precise crystal structure of this compound has not been detailed in the available literature. However, extensive X-ray diffraction studies have been performed on closely related derivatives, providing valuable information on their molecular conformation and packing in the solid state.
Analysis of single crystals of pyrazole derivatives by X-ray diffraction has enabled the detailed characterization of their three-dimensional structures.
Crystallographic studies on derivatives of 5-methyl-1H-pyrazole have successfully determined their crystal systems, space groups, and unit cell dimensions. For example, the related compound N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide crystallizes in the orthorhombic system with the space group Pbca. nih.gov The crystallographic parameters for this derivative are detailed in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0299 (2) |
| b (Å) | 14.1131 (2) |
| c (Å) | 20.2211 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3147.74 (9) |
| Z | 8 |
Data for N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide nih.gov
Similarly, ethyl this compound-4-carboxylate, another derivative, crystallizes in the monoclinic system with the space group P21/c. nih.gov
The determination of intramolecular bond lengths and angles is crucial for understanding the geometry of the pyrazole ring and its substituents. While specific data for this compound is unavailable, studies on related structures provide typical values. For instance, in 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the bond lengths and angles are within the normal ranges for such heterocyclic systems. unipa.it
The spatial arrangement of the phenyl rings relative to the pyrazole core is defined by dihedral and torsion angles. In the case of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the planes of the two phenyl rings are nearly perpendicular to each other, with a dihedral angle of 78.07 (8)°. nih.gov These phenyl rings form dihedral angles of 56.43 (8)° and 24.59 (8)° with the pyrazole ring. nih.gov In another related compound, 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the pyrazole ring forms dihedral angles of 59.31 (8)° and 57.24 (8)° with the two phenyl rings. nih.gov
Intermolecular hydrogen bonds play a critical role in the crystal packing of pyrazole derivatives. In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net The formation of such hydrogen-bonded networks is a common feature in the solid-state structures of pyrazoles containing suitable donor and acceptor groups. General studies on NH-pyrazoles show that they can self-assemble through N-H···N hydrogen bonds to form dimers, trimers, tetramers, and infinite chains. While specific details on C-H…O and N-H…N hydrogen bonding for this compound are not documented, the presence of C-H bonds on the phenyl and methyl groups and the nitrogen atoms of the pyrazole ring suggests the potential for such interactions in the solid state.
Structural Elucidation and Spectroscopic Characterization
Molecular Structure
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules are packed and the nature of the forces that govern the supramolecular architecture. By mapping the electron distribution of a molecule in relation to its neighbors, Hirshfeld surfaces and the associated 2D fingerprint plots offer a comprehensive picture of all close intermolecular contacts.
For pyrazole (B372694) derivatives, Hirshfeld surface analysis reveals the relative contributions of various types of non-covalent interactions, which are crucial for the stability of the crystal structure. tandfonline.com The analysis involves partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.
The key intermolecular contacts typically observed in the crystal structures of pyrazole-containing compounds include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), nitrogen-hydrogen (N···H), and oxygen-hydrogen (O···H) interactions, as well as π-π stacking interactions involving aromatic rings. nih.govas-proceeding.comnih.gov The prevalence of each type of contact is dependent on the specific substituents attached to the pyrazole core.
The two-dimensional fingerprint plot is a valuable tool derived from the Hirshfeld surface, which summarizes the distribution of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions have characteristic shapes on these plots. For instance, H···H contacts typically appear as a large, diffuse region, while C···H interactions are often represented by distinct "wings." nih.gov
Detailed analysis of related pyrazole derivatives provides insight into the expected distribution of intermolecular contacts for 5-methyl-1,3-diphenyl-1H-pyrazole. The percentage contributions of the most significant intermolecular contacts found in similar pyrazole structures are summarized in the table below. These values represent a typical distribution and highlight the predominance of weak van der Waals forces in the crystal packing of such compounds.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Pyrazole Derivatives.
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···H | 37.1 - 60.5 nih.govas-proceeding.com |
| C···H / H···C | 10.6 - 18.4 nih.govnih.gov |
| O···H / H···O | 20.4 - 31.3 nih.govas-proceeding.com |
| N···H / H···N | 6.5 - 31.7 as-proceeding.comnih.gov |
| Br···H / H···Br | 13.5 nih.gov |
| C···C | 2.4 nih.gov |
The red spots on the dnorm surface, a normalized contact distance map, highlight the closest intermolecular contacts, which often correspond to hydrogen bonds or other strong interactions. nih.gov For this compound, these would likely be associated with C-H···π interactions and close contacts involving the nitrogen atoms of the pyrazole ring. The shape index and curvedness surfaces can further elucidate the presence of π-π stacking, which is anticipated due to the phenyl substituents. researchgate.net
Computational and Theoretical Investigations of 5 Methyl 1,3 Diphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov For compounds like 5-methyl-1,3-diphenyl-1H-pyrazole, DFT calculations can predict molecular geometry, orbital energies, and sites of chemical reactivity. derpharmachemica.com These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. derpharmachemica.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. This process finds the conformation with the minimum energy. For pyrazole (B372694) derivatives, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. derpharmachemica.com
In a study on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, single-crystal X-ray diffraction revealed that the molecule is non-planar. uomphysics.net The dihedral angle between the pyrazole ring and the phenyl ring at the N1 position was found to be 64.05(13)°. uomphysics.net Such a twisted conformation is a common feature in similar 1,3-diphenyl-1H-pyrazole structures. Theoretical calculations for related molecules have shown a high correlation between computed and experimental values for these geometric parameters. derpharmachemica.com
Interactive Table: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative
Note: The following data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example of the type of data obtained through DFT. derpharmachemica.com
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| Bond Length | N-N (pyrazole) | ~1.36 Å |
| Bond Length | C-N (pyrazole) | ~1.34 - 1.38 Å |
| Bond Angle | C-N-N (pyrazole) | ~111° |
| Bond Angle | N-N-C (pyrazole) | ~106° |
| Bond Angle | C-C-C (phenyl) | ~120° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. libretexts.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, DFT calculations are used to compute these energy values. For instance, in a study of a novel pyrazole derivative, the HOMO-LUMO energy gap was calculated to be -2.042 eV, indicating significant charge transfer within the molecule and good reactivity. researchgate.net
Interactive Table: FMO Properties of a Pyrazole Derivative Example
Note: The following data is for 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netnih.govdntb.gov.uaoxadiazole and serves as an illustrative example. researchgate.net
| Parameter | Value (eV) |
| EHOMO | -5.784 |
| ELUMO | -3.742 |
| Energy Gap (ΔE) | 2.042 |
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecular surface. researchgate.net Different colors on the map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or zero potential. nih.gov
For pyrazole-based compounds, MEP analysis helps to visualize the sites most likely to engage in intermolecular interactions. dntb.gov.ua In pyrazole structures, the nitrogen atoms of the pyrazole ring are often identified as negative potential sites, making them targets for electrophiles. derpharmachemica.com
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in materials science and optoelectronics. DFT calculations can effectively predict the first-order hyperpolarizability (β) of a compound. Studies on new azo dyes derived from pyrazole have utilized DFT methods to compute their NLO properties, finding that these molecules can exhibit significant hyperpolarizability, suggesting their potential as NLO materials. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and dynamic behavior of a molecule in different environments, such as in solution or when interacting with a biological macromolecule. For pyrazole derivatives, MD simulations can reveal how the molecule flexes and orients itself, which is crucial for understanding its interactions with biological targets. scilit.com
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mechanism and affinity of a compound for a specific biological target.
Studies on pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) derivatives have used molecular docking to investigate their antimicrobial mechanism. nih.gov These compounds were docked against the DNA gyrase enzyme, a known antibacterial target. The results showed that the pyrazole derivatives could form stable interactions, including hydrogen bonds and π-π stacking, within the enzyme's active site, explaining their observed biological activity. nih.gov Such studies highlight the potential of the pyrazole scaffold in designing new therapeutic agents.
Prediction of Binding Affinity and Interaction Modes with Receptors and Enzymes
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a molecule to a specific protein target. For derivatives of 1,3-diphenyl-1H-pyrazole, these studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent compounds.
Research on pyrazole derivatives has identified them as potential inhibitors for a variety of enzymes and receptors implicated in diseases like cancer and inflammation. For instance, in the pursuit of novel cytotoxic agents, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized. nih.gov Molecular modeling studies of these compounds helped to understand their potential as cytotoxic agents against human breast cancer cells (MCF-7). nih.gov Similarly, a series of forty different pyrazole-containing benzimidazole (B57391) hybrids were evaluated for their anti-proliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing potent growth inhibition. nih.gov
In the context of anti-inflammatory drug design, derivatives have been investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov Docking studies revealed that the 1,3-diphenyl-1H-pyrazole scaffold binds within the enzyme's active site. nih.gov Specifically, the phenyl group at the pyrazole-1-position occupies a hydrophobic groove, while the phenyl group at the 3-position fits into a smaller hydrophobic pocket. nih.gov This understanding of the binding mode is crucial for structure-activity relationship (SAR) analysis. nih.gov
Further studies on imidazole-pyrazole-benzo[f]chromene hybrids identified potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Molecular modeling predicted that these compounds bind within the active pocket of EGFR through interactions such as pi-pi stacking and hydrogen bonds, with one derivative showing a minimum binding energy of -7.6894 kcal/mol. researchgate.net
The versatility of the pyrazole scaffold is also evident in its targeting of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in metabolic diseases. nih.gov A virtual screening approach successfully identified 1,3-diphenyl-1H-pyrazole derivatives as potent PPARγ partial agonists. nih.gov Subsequent binding mode analysis provided insights into their partial agonistic effect. nih.gov
The table below summarizes the findings from various molecular docking studies on derivatives containing the 1,3-diphenyl-1H-pyrazole core.
| Derivative Class | Target Protein | Key Interactions/Findings | Binding Energy (kcal/mol) |
| Imidazole-pyrazole-benzo[f]chromene hybrids | EGFR | Pi-pi interaction, one hydrogen bond. | -7.6894 researchgate.net |
| Imidazole-pyrazole-benzo[f]chromene hybrids | FabH | Binding in the active pocket. | -8.9117 researchgate.net |
| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives | Human Breast Cancer Cells (MCF-7) | Promising cytotoxic activity demonstrated. | Not Specified |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | mPGES-1 | Phenyl groups occupy hydrophobic pockets. | Not Specified |
| 1,3-diphenyl-1H-pyrazole derivatives | PPARγ | Identified as partial agonists through virtual screening. | Not Specified |
Pharmacophore Elucidation through In Silico Methods
Pharmacophore modeling is a crucial in silico technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule's biological activity. This model serves as a template for designing new molecules with improved potency and selectivity.
For a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives designed as MEK inhibitors, structure-activity relationship (SAR) analysis and docking simulations were performed. researchgate.net These studies provided critical clues about the pharmacophore, which are vital for further optimization of the molecular structure to enhance inhibitory activity. researchgate.net
In another study, benzodioxin pyrazoline derivatives were analyzed using the Molinspiration toolkit to predict their bioactivity scores. biointerfaceresearch.com This tool helps in identifying pharmacophoric features by calculating the likelihood of a molecule acting as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. biointerfaceresearch.com Such predictions are based on the structural fragments within the molecule that are commonly found in known active compounds.
The development of hybrid trimethoxy pyrazole 1,3,5-triazine (B166579) derivatives as antimalarial agents also utilized in silico analysis to identify compounds with favorable binding energy. nih.gov The key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Arg A122, Ser A108), form the basis of the pharmacophore for antimalarial activity in this class of compounds. nih.gov
Theoretical Prediction of Chemical Reactivity
Quantum computational investigations have been conducted on pyrazole derivatives to elucidate their chemical reactivity parameters. researchgate.net A common approach involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net
Another important tool is the Molecular Electrostatic Potential (MESP) map. asrjetsjournal.org The MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asrjetsjournal.org This map helps predict where a molecule is likely to undergo electrophilic or nucleophilic attack. asrjetsjournal.org
For a specific pyrazole carbaldehyde, a detailed computational study was performed using the DFT/B3LYP method with a 6-311G(d,p) basis set. asrjetsjournal.org This study calculated several reactivity descriptors, which are summarized in the table below. These descriptors provide a quantitative measure of the molecule's reactivity. asrjetsjournal.org
| Reactivity Descriptor | Symbol | Significance |
| Ionization Potential | IP | The energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Electronegativity | χ | The ability of an atom to attract electrons. |
| Chemical Potential | μ | The escaping tendency of electrons from a system. |
| Hardness | η | Resistance to change in electron configuration. |
| Softness | S | The reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. |
| Nucleophilicity Index | N | A measure of the nucleophilic character of a molecule. |
These theoretical calculations provide a robust framework for understanding the electronic structure and reactivity of this compound and its derivatives, complementing experimental findings and guiding the synthesis of new compounds with desired properties. researchgate.netasrjetsjournal.org
Coordination Chemistry of 5 Methyl 1,3 Diphenyl 1h Pyrazole Derivatives
Role of Pyrazole (B372694) Derivatives as Ligands in Metal Complexes
Pyrazole derivatives are highly valued as ligands in coordination chemistry due to their ability to coordinate with metal ions in various ways. researchgate.net The pyrazole ring contains two adjacent nitrogen atoms, one of which is a basic 'pyridinic' nitrogen and the other is a neutral or acidic 'pyrrolic' nitrogen. This arrangement allows for multiple coordination modes. nih.gov
Depending on the reaction conditions and the substituents on the pyrazole ring, these ligands can act as:
Monodentate ligands: Coordinating to a single metal center through the sp2 hybridized nitrogen atom. researchgate.net
Bidentate ligands: Chelating to a metal center through a nitrogen atom of the pyrazole ring and a donor atom from a substituent. This is common in acylpyrazolones, which can act as O,O-chelators. nih.gov
Bridging ligands: The pyrazolate anion, formed by deprotonation of the N-H group, can bridge two metal centers in an exo-bidentate fashion. uninsubria.it
The substituents on the pyrazole ring play a crucial role in determining the nuclearity and geometry of the resulting metal complexes. uninsubria.it For instance, bulky substituents can influence the steric environment around the metal center, leading to the formation of complexes with lower coordination numbers. The electronic properties of the substituents also affect the donor strength of the ligand. nih.gov
Synthesis and Characterization of Metal Complexes Involving 5-Methyl-1,3-diphenyl-1H-pyrazole-Derived Ligands
The synthesis of metal complexes with pyrazole-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Derivatives of this compound, particularly those with additional functional groups, can form stable complexes with a range of transition metals. For example, pyrazolone (B3327878) derivatives, which are structurally related, have been shown to form complexes with Co(II), Ni(II), and Cu(II). nih.gov
In a study on 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, octahedral complexes of Mn(II), Co(II), Ni(II), and Cu(II) were synthesized. nih.gov The general synthetic route for these types of complexes involves the reaction of an aqueous solution of the metal salt with the ligand. nih.gov Similarly, zinc(II) complexes of 1,3-diphenyl-4-(arylazo)pyrazol-5-one derivatives have been synthesized and characterized. researchgate.net
The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 2:3. pen2print.org The formation of these complexes is often evidenced by changes in the IR and NMR spectra of the ligand upon coordination to the metal ion.
Table 1: Examples of Transition Metal Complexes with Pyrazole Derivatives
| Ligand | Metal Ion | Complex Formula | Reference |
|---|---|---|---|
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Mn(II), Co(II), Ni(II), Cu(II) | [M(L)2(H2O)2] | nih.gov |
| 1,3-diphenyl-4-(arylazo)pyrazol-5-one | Zn(II) | [ZnL(OAc)] | researchgate.net |
| 3,5-dimethyl-1-thiocarboxamidepyrazole | Co(II), Ni(II), Cu(II) | [M(L)2SO4] | researchgate.net |
The coordination geometry of the metal center in these complexes is determined by several factors, including the size and electronic properties of the metal ion and the steric and electronic characteristics of the ligand. Common geometries observed for transition metal complexes with pyrazole-derived ligands include octahedral, square planar, and tetrahedral. nih.gov
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure and coordination geometry of these complexes. For example, the crystal structure of di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN2)copper(II)] revealed a square-pyramidal coordination geometry around each copper(II) center. nih.gov In the case of octahedral complexes of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone with Mn(II), Co(II), Ni(II), and Cu(II), the two ligand molecules act as bidentate donors, and two water molecules occupy the remaining coordination sites. nih.gov
For zinc(II) complexes with certain pyrazolate-based ligands, a distorted trigonal-bipyramidal environment has been observed. lu.se The geometry can also be influenced by the presence of different anions in the coordination sphere. researchgate.net
Table 2: Coordination Geometries of Metal Complexes with Pyrazole Derivatives
| Complex | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| [Cu2Cl4(C6H10N2)4] | Cu(II) | Square-pyramidal | nih.gov |
| [M(L)2(H2O)2] (L = 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone) | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | nih.gov |
| [Zn(NCS)2(aamp)2] (aamp = 4-acetyl-3-amino-5-methyl-pyrazole) | Zn(II) | Tetrahedral | scilit.com |
The coordination of pyrazole-derived ligands to metal ions can occur through various donor atoms, leading to different binding modes. For derivatives of this compound that contain additional functional groups, these groups play a key role in the coordination.
In many cases, these ligands act as bidentate N,O or N,N donors. For instance, in the octahedral complexes of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, the ligand coordinates to the metal ion through the azomethine nitrogen and the keto oxygen. nih.gov For acylpyrazolone ligands, coordination typically occurs through the two oxygen atoms of the β-dicarbonyl moiety, acting as O,O-chelators. nih.gov
In other instances, the pyrazole nitrogen itself is the primary coordination site. In complexes of 3,4,5-trimethyl-1H-pyrazole with CuCl2, the ligand coordinates through one of the pyrazole nitrogen atoms. nih.gov When the ligand is modified to include sulfur-containing groups, such as in 3,5-dimethyl-1-thiocarboxamidepyrazole, it can act as an N,S-donor ligand.
The specific binding sites can be identified through spectroscopic methods. In IR spectroscopy, a shift in the stretching frequencies of functional groups (e.g., C=O, C=N) upon complexation indicates their involvement in coordination. For example, a lowering of the azomethine stretching frequency in the IR spectra of metal complexes of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone suggests coordination through the azomethine nitrogen. mdpi.com
Biological Activity Investigations and Structure Activity Relationships Sar
Exploration of the "Privileged Structure" Concept for Pyrazole-Based Compounds
The pyrazole (B372694) nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is considered a "privileged structure" in medicinal chemistry. researchgate.netbenthamdirect.comnih.gov This concept stems from the observation that this particular scaffold is a recurring motif in numerous compounds that exhibit a wide range of biological activities, allowing them to interact with various biological targets. researchgate.netrsc.orgnih.gov The versatility of the pyrazole ring is attributed to its ability to serve as a bioisosteric replacement for other functional groups, its capacity to engage in hydrogen bonding, and its stable aromatic nature. nih.gov
The presence of the pyrazole moiety in several FDA-approved drugs underscores its pharmacological importance. benthamdirect.comnih.gov Notable examples include celecoxib, an anti-inflammatory drug; sildenafil, used for erectile dysfunction; and a range of kinase inhibitors like crizotinib (B193316) and ruxolitinib (B1666119) used in cancer therapy. researchgate.netbenthamdirect.comtandfonline.com The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery, as it is less susceptible to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov
The structure-activity relationship (SAR) of pyrazole derivatives is a subject of extensive research. The biological activity of these compounds can be finely tuned by introducing various substituents at different positions on the pyrazole core. mdpi.comnih.govmdpi.com For instance, studies on pyrazole-based cannabinoid receptor antagonists revealed that specific substitutions are required for potent activity, such as a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.gov This modular nature allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and other pharmacological properties, reinforcing the status of pyrazole as a privileged scaffold in drug development. mdpi.comnih.gov
Antimicrobial Activity Studies
The antimicrobial potential of pyrazole derivatives has been a significant area of investigation. The core pyrazole structure and the nature of its substituents play a crucial role in determining the spectrum and potency of its antibacterial and antifungal effects.
Numerous studies have highlighted the antibacterial capabilities of various pyrazole-containing compounds. researchgate.netacademicstrive.com The introduction of different functional groups onto the pyrazole ring system has led to the development of derivatives with significant activity against both Gram-positive and Gram-negative bacteria. For example, certain aniline-derived pyrazole compounds have shown selective and potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. tandfonline.com
Structure-activity relationship studies have demonstrated that the antibacterial efficacy is highly dependent on the substitution pattern. For instance, in one study, a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were synthesized and evaluated, with one compound in particular showing notable antimicrobial effects. nih.gov Research has also focused on creating hybrid molecules, where the pyrazole moiety is combined with other known antibacterial pharmacophores to enhance activity. The flexibility in modifying the pyrazole scaffold allows for the optimization of properties to target specific bacterial enzymes or cellular processes.
Table 1: Examples of Antibacterial Activity of Pyrazole Derivatives Note: This table is a representative summary of findings from various studies and does not pertain to a single study.
| Compound Class | Test Organism | Activity/Observation |
|---|---|---|
| Aniline-derived pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent and selective activity reported. tandfonline.com |
| Aniline-derived pyrazoles | Vancomycin-resistant enterococci | Potent and selective activity reported. tandfonline.com |
Similar to their antibacterial properties, pyrazole derivatives have also been recognized for their antifungal activities. academicstrive.comjapsonline.com The core pyrazole scaffold can be chemically modified to yield compounds effective against a range of fungal pathogens. The antifungal mechanism and efficacy are closely linked to the nature and position of the substituents on the pyrazole ring.
For example, a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were also assessed for their antifungal properties, with one compound showing the most potent activity against the tested fungal strains. nih.gov The ability to introduce diverse chemical groups allows for the exploration of structure-activity relationships to optimize antifungal potency and spectrum. These findings suggest that the pyrazole framework is a valuable template for the development of new antifungal agents.
Table 2: Examples of Antifungal Activity of Pyrazole Derivatives Note: This table is a representative summary of findings from various studies and does not pertain to a single study.
| Compound Class | Test Organism | Activity/Observation |
|---|---|---|
| N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives | Various fungi | One derivative identified as the most potent antifungal agent. nih.gov |
Antioxidant Activity
Pyrazole derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. mdpi.com The antioxidant capacity is influenced by the electronic properties of the substituents on the pyrazole ring.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow.
Several studies have demonstrated the radical scavenging capabilities of pyrazole derivatives. For instance, a study on 5-aminopyrazolyl acylhydrazones confirmed their significant antioxidant properties through in vitro radical scavenging screening. mdpi.com The presence of amino and acylhydrazone groups on the pyrazole nucleus was found to contribute to this activity. The specific substitution pattern on the pyrazole ring and any attached aryl groups can significantly modulate the radical scavenging efficiency.
Table 3: DPPH Radical Scavenging Activity of Pyrazole Derivatives Note: This table is a representative summary of findings from various studies and does not pertain to a single study.
| Compound Class | Assay | Observation |
|---|---|---|
| 5-aminopyrazolyl acylhydrazones | DPPH Radical Scavenging | Confirmed good antioxidant properties. mdpi.com |
Reducing power assays are another method to assess antioxidant activity by measuring a compound's ability to donate an electron. In these assays, the reduction of a metal ion, such as Fe(III) to Fe(II), is quantified. An increase in the reducing power of a compound indicates a higher antioxidant capacity.
DNA Protection Assays
Derivatives of the 5-methyl-1,3-diphenyl-1H-pyrazole scaffold have been investigated for their ability to protect DNA from oxidative damage. In one study, a series of 5-methyl-2-(this compound-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives were synthesized and evaluated for their antioxidant activity, which included DNA protection assays. nih.gov These compounds demonstrated good antioxidant and DNA protection capabilities. nih.gov The assays typically involve exposing DNA to a damaging agent, like hydroxyl radicals generated by a Fenton-like reaction (hydrogen peroxide, ferric chloride, and ascorbic acid), in the presence and absence of the test compound. nih.gov The extent of DNA protection is then assessed, often by observing the integrity of DNA bands on an agarose (B213101) gel.
Further research into diphenyl-pyrazole derivatives has explored their effects on DNA oxidation under various microenvironments. For instance, the antioxidant capacities of phenolic diphenyl-pyrazole isomers were measured against AAPH-induced DNA oxidation. The results indicated that the charge of the surrounding microenvironment, influenced by surfactants, can significantly alter whether the pyrazole derivative acts as an antioxidant or a prooxidant. Specifically, in the presence of anionic sodium dodecyl sulfate (B86663) (SDS), the pyrazole compounds consistently acted as antioxidants, suggesting the anionic charge enhances their protective effectiveness. Conversely, some pyrazole derivatives have been shown to possess DNA damage potential, inducing genotoxic stress through DNA strand breaks, which is a desirable trait for anticancer agents. rsc.org
Anti-inflammatory Activity
The pyrazole nucleus is a well-established scaffold in the design of anti-inflammatory agents, with many derivatives exhibiting potent activity. nih.govmdpi.commdpi.comglobalresearchonline.net Research has led to the development of novel pyrazole-based compounds with significant anti-inflammatory properties, often acting through the inhibition of key enzymes in the inflammatory pathway. nih.govjapsonline.comresearchgate.net
A notable area of investigation involves the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation. nih.gov Scientists designed and synthesized a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential mPGES-1 inhibitors. nih.gov Docking studies revealed that the substituted phenyl group at the pyrazole-1-position occupies a hydrophobic groove, while the phenyl group at the pyrazole-3-position fits into a smaller hydrophobic pocket. nih.gov Several of these compounds were potent inhibitors of human mPGES-1 with desirable selectivity over cyclooxygenase (COX) isozymes, reducing the risk of side effects associated with traditional non-steroidal anti-inflammatory drugs (tNSAIDs). nih.gov The most potent compound, 14f , demonstrated an IC50 value of approximately 36 nM against human mPGES-1 without significant COX-1/2 inhibition. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features that enhance anti-inflammatory activity. For instance, in a series of 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, the compound with a trifluoromethyl (CF3) substitution showed maximum anti-inflammatory activity compared to the standard drug celecoxib. japsonline.com Another study synthesized pyrazole analogues using ultrasound irradiation and found that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Target/Assay | Activity | Reference |
|---|---|---|---|
| 14f (a pyrimidine-trione derivative) | mPGES-1 Inhibition | IC50: ~36 nM | nih.gov |
| Compound 8d (a benzimidazole-pyrazolone derivative) | Carrageenan-induced rat paw edema | 75% inhibition | japsonline.com |
| Compound 4 (a hydrazinecarboxamide derivative) | Carrageenan-induced rat paw edema | Better activity than diclofenac sodium | nih.gov |
Anticancer and Cytotoxic Activity
The 1,3-diphenyl-1H-pyrazole framework is a prominent scaffold in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and anti-proliferative effects against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress within cancer cells. rsc.orgnih.gov
Derivatives of 1,3-diphenyl-1H-pyrazole have shown potent ability to inhibit the growth and proliferation of cancer cells. nih.govnih.gov A series of pyrazole-benzimidazole hybrids were designed and synthesized, with several compounds exhibiting strong anti-proliferative activity against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values in the low micromolar range (0.83-1.81 μM). nih.gov
Further investigation into the mechanism revealed that these compounds effectively halt the cell cycle. Treatment of MCF-7 breast cancer cells with these agents led to cell cycle arrest in the G1 phase. nih.gov This arrest was mediated by the downregulation of key cell cycle proteins, cyclin D2 and CDK2. nih.gov The inhibition of proliferation is often a direct consequence of apoptosis induction, as evidenced by DNA fragmentation and changes in cell morphology. nih.gov Similarly, other studies on 5-aminopyrazole derivatives have identified compounds that are promising anti-proliferative agents, underscoring the importance of the pyrazole scaffold in suppressing cancer cell growth. nih.gov
The cytotoxic effects of 1,3-diphenyl-1H-pyrazole derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating both broad-spectrum and selective activity.
In one study, novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and screened for cytotoxicity against the human breast cancer cell line (MCF-7). researchgate.net Many of the synthesized compounds showed moderate to promising cytotoxic activity when compared to the standard drug cisplatin. researchgate.net
Another series of 1,3-diarylpyrazolones were synthesized and tested against non-small cell lung cancer (NSCLC) cell lines, A549 and NCIH522. nih.gov The parent compound, 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (P3 ), showed notable activity. nih.gov
Furthermore, pyrazole-benzimidazole hybrids demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cell lines. nih.gov Specifically, compounds 9 , 17 , and 28 from this series were highly effective against all tested lines, with IC50 values ranging from 0.83 to 1.81 μM. nih.gov The cytotoxic potential of 3,5-diphenyl-1H-pyrazole (L2 ) was also evaluated against a panel including pancreatic (CFPAC-1), breast (MCF-7), and cervical (CaSki, HeLa) cancer cell lines, showing moderate cytotoxicity against CFPAC-1 and MCF-7 cells. nih.gov
Table 2: Cytotoxic Activity of Selected 1,3-Diphenyl-1H-Pyrazole Derivatives Against Various Cancer Cell Lines
| Derivative Class | Cell Line | Compound(s) | IC50 (μM) | Reference |
|---|---|---|---|---|
| Pyrazole-Benzimidazole Hybrids | Lung (A549) | 9, 17, 28 | 1.09-1.81 | nih.gov |
| Breast (MCF-7) | 9, 17, 28 | 0.83-1.42 | nih.gov | |
| Cervical (HeLa) | 9, 17, 28 | 0.94-1.54 | nih.gov | |
| Pyrazole-Chalcone Hybrids | Squamous Cell Carcinoma (HNO-97) | 6b, 6d | 10, 10.56 | nih.gov |
| 1,3-Diarylpyrazolones | Non-Small Cell Lung (A549) | P3 | 20.3 | nih.gov |
| Non-Small Cell Lung (NCIH522) | P3 | 19.5 | nih.gov | |
| Thiazolidine-2,4-dione Hybrids | Breast (MCF-7) | 8a-n | Moderate to promising | researchgate.net |
| Diphenyl-1H-pyrazole | Pancreatic (CFPAC-1) | L2 | 61.7 | nih.gov |
The anticancer activity of some pyrazole derivatives is linked to their ability to modulate oxidative stress within tumor cells. An increase in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and triggering apoptosis.
Studies on pyrazole-benzimidazole hybrids revealed that their cytotoxic effects were associated with an increase in the levels of intracellular ROS in MCF-7 breast cancer cells. nih.gov This elevation in ROS contributes to the collapse of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov
Conversely, other research has focused on the pro-oxidant potential of pyrazole compounds. The compound 3,5-diphenyl-1H-pyrazole was found to exhibit pro-oxidant effects on cultured human whole blood cells. tandfonline.com In the context of pyrazole-chalcone hybrids, while they are primarily evaluated as cytotoxic agents, their impact on oxidative balance is a crucial aspect of their mechanism. nih.gov The modulation of ROS levels, whether increasing them to toxic levels in cancer cells or scavenging them in other contexts, highlights the complex role of pyrazoles in cellular redox homeostasis. nih.govtandfonline.com
Antiviral Activity
The pyrazole scaffold has been identified as a valuable pharmacophore for the development of antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses. mdpi.comnih.gov
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral properties. nih.gov Many of these compounds were found to interfere with the replication of Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values ranging from 5 μM to 28 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the introduction of a chlorine or bromine atom on the aniline (B41778) ring resulted in the best balance of anti-RSV activity and selectivity. nih.gov A follow-up study designed N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which also showed potent activity against Yellow Fever Virus (YFV) and RSV. frontiersin.org
Other research has focused on different viral targets. A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and tested in vitro against herpes simplex virus type-1 (HSV-1). researchgate.net One compound in this series exhibited strong antiviral activity, with an IC50 value of 0.02, which was comparable to the reference drug acyclovir. researchgate.net More recently, hydroxyquinoline-pyrazole derivatives have been investigated for their activity against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promise as selective antiviral candidates. rsc.org
Table 3: Antiviral Activity of Selected Pyrazole Derivatives
| Compound Class | Virus | Key Compound(s) | Activity (EC50/IC50) | Reference |
|---|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | Various derivatives | 5 - 28 µM (EC50) | nih.gov |
| 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus type-1 (HSV-1) | Compound 413 | 0.02 (IC50) | researchgate.net |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) & RSV | Various derivatives | Micromolar range | frontiersin.org |
Activity against Herpes Simplex Virus Type-1 (HSV-1)
While direct studies on the anti-herpetic activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights. A study focused on a new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, which are structural isomers of the target compound, demonstrated notable in vitro antiviral activity against HSV-1. The evaluation was conducted using a plaque-reduction assay on Vero African green monkey kidney cells. Several derivatives within this series exhibited strong antiviral effects, with some showing activity comparable to the reference drug, acyclovir. This suggests that the 1,3-diphenyl-pyrazole scaffold with a methyl group is a promising framework for the development of anti-HSV-1 agents.
Activity against Respiratory Syncytial Virus (RSV) Replication
The potential of pyrazole derivatives to combat Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, has been investigated. Research on a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines revealed their ability to interfere with RSV replication in the micromolar range. researchgate.net These compounds, which share the 1,3-diphenyl-1H-pyrazole core, were evaluated for their in vitro antiviral activity against a broad panel of viruses. researchgate.net The study highlighted that modifications on the aniline ring significantly influenced the anti-RSV activity and cytotoxicity. researchgate.net Specifically, the introduction of a chlorine or bromine atom resulted in the best balance of anti-RSV potency and selectivity. researchgate.net Conversely, the presence of a trifluoromethyl group was found to eliminate the anti-RSV activity while increasing cytotoxicity. researchgate.net
Activity against HIV-1
The pyrazole scaffold has been recognized for its potential in the development of anti-HIV agents. nih.govbenthamdirect.comscinito.ai Pyrazole derivatives have been explored for their ability to inhibit various stages of the HIV life cycle. While specific studies on the anti-HIV-1 activity of this compound are limited in publicly available literature, the broader class of pyrazole-containing compounds has shown promise. nih.govbenthamdirect.comscinito.ai For instance, pyrrolyl–pyrazole carboxylic acids have been designed as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. acs.org These compounds demonstrated inhibitory activities in the low micromolar to submicromolar range, highlighting the potential of the pyrazole core in designing novel anti-HIV agents with specific molecular targets. acs.org
Enzyme Inhibition Studies
The inhibitory effects of this compound and its analogs on various enzymes have been a key area of investigation, revealing their potential for therapeutic applications.
α-Glucosidase and α-Amylase Inhibition
The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. acs.orgnih.govnih.govfrontiersin.orgnih.gov Pyrazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.govnih.govtandfonline.com
Studies on quinazolinone-pyrazole hybrids have demonstrated significant α-glucosidase inhibitory activity, with many compounds showing greater potency than the standard drug, acarbose (B1664774). nih.gov The structure-activity relationship of these hybrids indicated that substitutions on the phenyl rings of the diphenyl pyrazole moiety play a crucial role in their inhibitory activity. nih.govresearchgate.net For instance, a series of quinazolinone-pyrazole hybrids exhibited IC50 values ranging from 60.5 ± 0.3 µM to 186.6 ± 20 μM against α-glucosidase, which is significantly lower than that of acarbose (IC50 = 750.0 ± 10.0 µM). nih.gov Kinetic studies of the most potent compound in one such study revealed a competitive mode of inhibition. nih.gov
Similarly, novel pyrazole derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. nih.govajchem-a.comajchem-a.com In one study, thiazolidine-4-one derivatives bearing a pyrazole moiety showed significant inhibitory activity against α-amylase. nih.gov For example, one of the synthesized compounds demonstrated a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov Docking studies further supported these findings, suggesting that the pyrazole derivatives bind to the active site of human pancreatic α-amylase in a manner similar to acarbose. nih.gov
| Derivative Class | Enzyme | Key Findings |
| Quinazolinone-pyrazole hybrids | α-Glucosidase | More potent than acarbose, with IC50 values in the micromolar range. Substitutions on the diphenyl pyrazole moiety are critical for activity. nih.govresearchgate.net |
| Thiazolidine-4-one pyrazole hybrids | α-Amylase | Significant inhibition, with one compound showing 90.04% inhibition at 100 μg/mL. nih.gov |
| Pyrazole derivative B | α-Amylase | Showed the highest inhibitory potency among a series of tested derivatives, with a 50% inhibition rate. ajchem-a.comajchem-a.com |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. nih.govbenthamdirect.comingentaconnect.commdpi.com Pyrazole and its derivatives, including pyrazolines, have been extensively studied as MAO inhibitors. nih.govbenthamdirect.comingentaconnect.commdpi.comacs.orgmdpi.comnih.govnih.gov
Research on 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles, which are structurally related to this compound, has demonstrated their potent and selective inhibitory activity against both MAO-A and MAO-B isoforms. mdpi.comdartmouth.edu The substitution pattern on the aryl rings at the C3 and C5 positions of the pyrazoline ring was found to significantly influence the inhibitory activity and selectivity. mdpi.com For example, the introduction of a methyl group at different positions on the phenyl ring affected both the potency and the preference for inhibiting MAO-A or MAO-B. mdpi.com One derivative with a methyl group at the ortho position of the phenyl ring showed a threefold higher preference for hMAO-A over hMAO-B. mdpi.com
| Derivative Class | Target | Key Findings | IC50/Ki Values |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Reversible, potent, and selective inhibitors. dartmouth.edu | Ki = 2-7 nM for potent enantiomers. dartmouth.edu |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A & MAO-B | High activity against both isoforms. acs.org | Ki = 4-27 nM (MAO-A), 1.5-50 nM (MAO-B). acs.org |
| Halogenated pyrazolines | MAO-B | Potent and selective inhibition, with fluorine substitution showing the highest potency. mdpi.com | IC50 = 0.063 µM for the most potent compound. mdpi.com |
MEK Enzyme Inhibition
Mitogen-activated protein kinase kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. nih.govijmphs.com Therefore, MEK inhibitors are a significant class of anticancer agents. nih.govijmphs.com Research has explored the potential of pyrazole derivatives as MEK inhibitors. nih.govnih.govmdpi.comnih.gov
A study on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which share the 1,3-diphenyl-1H-pyrazole core, identified them as potent MEK inhibitors. nih.gov One of the synthesized compounds exhibited an IC50 of 91 nM for MEK1 and a GI50 value of 0.26 μM for A549 lung cancer cells. nih.gov Structure-activity relationship (SAR) analysis and molecular docking simulations provided valuable insights into the pharmacophore required for MEK inhibition, which could guide the design of more potent and selective inhibitors based on the 1,3-diphenyl-pyrazole scaffold. nih.gov
Other Investigated Biological Potentials (excluding specific clinical outcomes)
Analgesic and Antipyretic Properties
The pyrazole nucleus is a well-established pharmacophore in the development of analgesic and antipyretic agents, with a history of successful clinical drugs. nih.gov Research into derivatives of 1,3-diphenyl-1H-pyrazole has continued this line of inquiry, exploring how different substitutions on the core structure affect its pain-relieving and fever-reducing capabilities.
A series of novel 1,3,5-trisubstituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities in animal models. tcgls.com The results indicated that these compounds exhibited significant protection against pain and thermally-induced pyrexia. tcgls.com Specifically, certain compounds within the series demonstrated analgesic and antipyretic effects that were comparable to the standard drug, nimesulide. tcgls.com
Further studies on 3,5-diphenyl-1H-pyrazole derivatives, such as esters and 2-dialkylaminoethyl ethers of 1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole and 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole, have also shown moderate analgesic activities in mice and rats. nih.govnih.gov Additionally, 5-amino-1,3-diphenyl-1H-pyrazole has been identified as a valuable building block in the development of potent analgesic agents. chemimpex.com The collective findings suggest that the diphenyl-pyrazole scaffold is a promising template for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties. mdpi.comnih.gov
Table 1: Summary of Analgesic and Antipyretic Investigations of Diphenyl-Pyrazole Derivatives
| Compound Series | Investigated Activities | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3,5-Trisubstituted pyrazoles | Analgesic, Antipyretic | Showed noteworthy defense against nociception and hyperthermia; some compounds comparable to nimesulide. | tcgls.com |
| 1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole derivatives | Analgesic | Exhibited moderate analgesic effects in rodent models. | nih.gov |
| 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole derivatives | Analgesic | Demonstrated moderate analgesic activities in mice and rats. | nih.gov |
| 5-Amino-1,3-diphenyl-1H-pyrazole | Analgesic | Serves as a key intermediate for potent analgesic agents. | chemimpex.com |
Antidiabetic Activity
The potential for pyrazole-containing compounds to act as antidiabetic agents has been an area of active research. benthamdirect.comresearchgate.net These scaffolds have been investigated for their ability to modulate various enzymes and receptors involved in glucose homeostasis. benthamdirect.comresearchgate.net While specific studies on this compound are limited, research on related diaryl pyrazole structures provides insight into the potential of this chemical class.
Novel 1,5-diaryl pyrazole derivatives have been synthesized and evaluated in vivo for their hypoglycemic activity. nih.gov One compound in this series demonstrated a significant reduction in plasma glucose levels. nih.gov Further research on pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic system with the pyrazole core, has identified them as promising α-amylase inhibitors. mdpi.com The inhibition of α-amylase is a key mechanism for controlling post-prandial hyperglycemia. Structure-activity relationship (SAR) studies on these derivatives highlighted that the presence of a hydrazide functional group led to remarkable antidiabetic activity, likely due to direct interaction with the active site of the α-amylase enzyme. mdpi.com
The broader class of pyrazole derivatives has been shown to interact with multiple targets in diabetic pathways, including acting as inhibitors of α-glucosidase and as agonists for peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.gov These findings underscore the potential of the 1,3-diphenyl-1H-pyrazole framework as a scaffold for developing new therapeutic agents for diabetes. globalresearchonline.net
Table 2: Investigated Antidiabetic Mechanisms of Pyrazole Derivatives
| Derivative Class | Target/Mechanism | Outcome | Reference(s) |
|---|---|---|---|
| 1,5-Diaryl pyrazoles | Hypoglycemic activity | Significant plasma glucose reduction observed in vivo. | nih.gov |
| Pyrazolo[3,4-b]pyridine carbohydrazides | α-Amylase inhibition | Displayed remarkable inhibitory activity. | mdpi.com |
| General Pyrazole Derivatives | α-Glucosidase inhibition, PPAR agonism | Identified as a promising class of inhibitors and agonists. | researchgate.netnih.gov |
Antiparasitic Activity (e.g., Antiamoebic, Antimalarial, Antiprotozoal)
The pyrazole scaffold has been widely explored for its potential in combating a range of parasitic infections. nih.gov Derivatives of 1,3-diphenyl-1H-pyrazole have shown promise against various protozoan and helminthic parasites.
In the realm of antiprotozoal research, newly designed trisubstituted pyrazoles have demonstrated effective antiplasmodial activity. nih.gov Certain derivatives were capable of inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, at micromolar concentrations. nih.gov These compounds also showed activity against Leishmania infantum and Leishmania tropica. nih.gov Further studies on trifluoromethylated pyrazole hybrids revealed their potential against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.net Structure-activity relationship (SAR) investigations in this study indicated that compounds with a bulky group at the para position of the phenyl ring attached to the 5-position of the pyrazole core exhibited enhanced antiparasitic effects. researchgate.net
Beyond protozoa, pyrazole derivatives have also been investigated for their anthelmintic properties. A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were identified as potent inhibitors of the larval development of the parasitic nematode Haemonchus contortus. tcgls.com Some of these compounds also showed promising activity against other parasitic nematodes, including hookworms and whipworms. tcgls.com
Table 3: Antiparasitic Activity of Pyrazole Derivatives
| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Trisubstituted pyrazoles | Plasmodium falciparum, Leishmania infantum, Leishmania tropica | Effective inhibition of both chloroquine-sensitive and -resistant malaria strains and Leishmania protozoa. | nih.gov |
| Trifluoromethylated pyrazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | Showed potential antiparasitic properties; bulky para-substituents on the C5-phenyl ring improved activity. | researchgate.net |
| 1-Methyl-1H-pyrazole-5-carboxamides | Haemonchus contortus, hookworms, whipworms | Potent inhibition of larval development in parasitic nematodes. | tcgls.com |
CNS-Depressant Activity
Certain derivatives of 1,3-diphenyl-1H-pyrazole have been found to exert a depressant effect on the central nervous system (CNS). nih.gov This activity is often observed as a sedative effect in preclinical models.
Studies on a series of esters and ethers derived from 1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole and 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole have demonstrated considerable sedative effects in mice. nih.govnih.gov This suggests that the diphenyl-pyrazole core can serve as a scaffold for compounds that modulate CNS activity. The broader family of pyrazolone (B3327878) derivatives, which are structurally related, has also been investigated for various CNS effects. nih.gov The observed sedative properties indicate a potential for these compounds to be developed into agents for conditions requiring CNS depression, although the specific mechanisms of action require further elucidation.
Table 4: CNS-Depressant Activity of Diphenyl-Pyrazole Derivatives
| Compound Series | Observed Effect | Animal Model | Reference(s) |
|---|---|---|---|
| Esters and ethers of 1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole | Sedative effect | Mice | nih.gov |
| Esters and ethers of 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole | Sedative effect | Mice | nih.gov |
| General Pyrazole Derivatives | CNS-depressant activity | Not specified | nih.gov |
Herbicidal and Plant Growth Regulating Properties
The pyrazole ring is a key structural motif in a number of commercial herbicides, and research continues to explore new derivatives for agricultural applications. nih.gov Compounds based on the 1,3-diphenyl-1H-pyrazole structure have been investigated for their ability to control unwanted plant growth.
A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal activities. researchgate.net The results showed that several of these compounds exhibited excellent herbicidal effects at a concentration of 100 mg/L. researchgate.net Structure-activity relationship studies revealed that the nature of the substituent at the 5-position of the pyrazole ring played a crucial role in determining the herbicidal activity. researchgate.net For instance, 5-amino-1,3-diphenyl-1H-pyrazole is recognized as an important intermediate in the formulation of herbicides. chemimpex.com
Further research into quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety has led to the identification of compounds with excellent inhibitory effects on barnyard grass. nih.gov In these studies, the substitution pattern on the phenyl ring was found to influence activity, with electron-withdrawing groups generally leading to higher potency. nih.gov The collective evidence points to the diphenyl-pyrazole scaffold as a versatile template for the development of new herbicides and plant growth regulators. mdpi.com
Table 5: Herbicidal Activity of Pyrazole Derivatives
| Compound Series | Target Weeds | Key SAR Findings | Reference(s) |
|---|---|---|---|
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | General green weeds, Digitaria sanguinalis | The substituent at the 5-position of the pyrazole ring is critical for activity. | researchgate.net |
| Quinclorac derivatives with 3-methyl-1H-pyrazol-5-yl | Barnyard grass | Electron-withdrawing groups on the phenyl substituent enhanced herbicidal effect. | nih.gov |
| 1-Acyl-3-phenyl-pyrazol benzophenones | Broadleaf weeds | Showed good herbicidal activity. | nih.gov |
| 5-Amino-1,3-diphenyl-1H-pyrazole | General | Important intermediate for herbicide formulation. | chemimpex.com |
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on 5-Methyl-1,3-diphenyl-1H-pyrazole
Research on this compound and its derivatives has primarily centered on its synthesis and evaluation for various biological and materials science applications. The core pyrazole (B372694) scaffold is recognized for its versatility and is a key component in many compounds with significant pharmacological activities. mdpi.commdpi.comnih.gov
The synthesis of 1,3,5-substituted pyrazoles, such as the title compound, is often achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For instance, the reaction of a suitably substituted β-diketone with phenylhydrazine (B124118) is a common and effective method. nih.gov Another established route is the 1,3-dipolar cycloaddition of a nitrile imine with an appropriate alkene. nih.gov The regioselectivity of these reactions can sometimes present a challenge, leading to mixtures of isomers. mdpi.com
Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated for a range of applications. In medicinal chemistry, they have been explored as potential anti-inflammatory agents by targeting enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov Research has also focused on their potential as cytotoxic agents against various cancer cell lines. researchgate.net For example, pyrazole derivatives containing a benzimidazole (B57391) skeleton have been designed and synthesized to evaluate their anti-proliferative activity.
In the realm of materials science, pyrazole derivatives are being explored for their photophysical properties. Some have been investigated as hole-transport materials in organic light-emitting diodes (OLEDs), demonstrating the versatility of the pyrazole scaffold beyond biological applications. rsc.org
The structural and electronic properties of this compound, characterized by the presence of two phenyl rings and a methyl group on the pyrazole core, influence its chemical reactivity and potential as a scaffold in drug design and materials science. nih.gov The substitution pattern on the pyrazole ring is a critical determinant of its biological and physical properties. nih.gov
Identification of Emerging Research Opportunities and Challenges in Pyrazole Chemistry
The field of pyrazole chemistry is dynamic, with ongoing efforts to develop novel synthetic methodologies and expand the applications of pyrazole-containing compounds. mdpi.comresearchgate.net
Emerging Research Opportunities:
Development of Novel Catalytic Systems: There is a growing interest in the use of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to improve the efficiency, selectivity, and sustainability of pyrazole synthesis. researchgate.net Photocatalysis and enzymatic catalysis are also emerging as green and highly selective methods. researchgate.net
Protein Kinase Inhibitors: Pyrazole-based compounds have shown significant promise as protein kinase inhibitors, which are crucial targets in the treatment of diseases like cancer and inflammatory disorders. nih.gov Future research will likely focus on designing more selective and potent inhibitors based on the pyrazole scaffold.
Advanced Materials: The unique photophysical properties of certain pyrazole derivatives open up avenues for their use in advanced materials, such as sensors and organic electronics. mdpi.com Further exploration of structure-property relationships will be key to designing materials with tailored functionalities.
Agrochemicals: Pyrazoles are a component of various fungicides, herbicides, and insecticides. nih.gov There is an ongoing need for new and more effective agrochemicals with improved environmental profiles, representing a significant research opportunity.
Challenges in Pyrazole Chemistry:
Regioselectivity in Synthesis: A persistent challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical starting materials. mdpi.com The formation of isomeric mixtures often necessitates difficult purification steps. Developing more regioselective synthetic methods remains a key objective.
Sustainable Synthetic Routes: While progress has been made in green chemistry approaches, there is still a need to develop more environmentally benign and atom-economical methods for the large-scale synthesis of pyrazole derivatives. researchgate.net
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the relationship between the structure of pyrazole derivatives and their biological activity is crucial for the rational design of new therapeutic agents. researchgate.net This requires a combination of synthetic chemistry, biological screening, and computational modeling.
Overcoming Drug Resistance: In the context of medicinal chemistry, the development of drug resistance is a significant hurdle. A continuing challenge is to design novel pyrazole-based drugs that can overcome existing resistance mechanisms.
Q & A
Basic: What are the common synthetic routes for 5-methyl-1,3-diphenyl-1H-pyrazole derivatives?
Answer:
Derivatives of this compound are synthesized via multicomponent reactions and functionalization strategies. For example:
- Microwave-assisted synthesis : Reacting 5-amino-1,3-diphenyl-1H-pyrazole with amide solvents in the presence of POCl₃ under microwave irradiation yields N,N-disubstituted formimidamides .
- Nucleophilic substitution : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenol in dimethyl sulfoxide (DMSO) with KOH as a base to introduce phenoxy groups at the 5-position .
- Cyclocondensation : Titanium-mediated multicomponent reactions involving alkynes and nitriles provide a direct route to pyrazole cores .
Key considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side products.
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : ¹H, ¹³C, and ¹H-¹⁵N HMBC spectra resolve substituent positions and hydrogen bonding. For example, ¹H-¹⁵N HMBC distinguishes N-phenyl vs. C-phenyl groups in derivatives .
- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking in the title compound) .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.
Validation step : Cross-check experimental data with computational simulations (e.g., density functional theory) to resolve ambiguities.
Advanced: How can molecular docking simulations optimize the design of pyrazole-based inhibitors?
Answer:
AutoDock Vina enables efficient virtual screening by:
- Scoring function : Predicts binding affinities using a hybrid force field and knowledge-based potential .
- Multithreading : Reduces computational time for high-throughput screening of pyrazole derivatives against target proteins (e.g., kinases or GPCRs) .
- Cluster analysis : Groups docking poses to identify dominant binding modes, crucial for structure-activity relationship (SAR) studies.
Case study : Pyrazole-carboxaldehydes have been docked into enzyme active sites to guide the synthesis of thiazolidine and oxaphosphole derivatives with enhanced bioactivity .
Advanced: What strategies address discrepancies in crystallographic data during refinement?
Answer:
SHELXL resolves crystallographic inconsistencies via:
- Restraints and constraints : Apply geometric restraints for disordered regions (e.g., flexible phenyl rings) and thermal motion modeling .
- Twinned data refinement : Use the BASF parameter to handle twinning in high-symmetry space groups .
- Validation tools : Check for outliers in bond lengths, angles, and R-factors using the CIF validation report .
Example : In the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, weak C–H···π interactions were prioritized over classical hydrogen bonds to explain packing stability .
Advanced: How to evaluate the biological activity of pyrazole derivatives in immunosuppression?
Answer:
A combined experimental and computational approach is recommended:
- Synthesis : Introduce functional groups (e.g., O-benzyl oxime) to enhance binding to immunophilin targets like calcineurin .
- Molecular docking : Screen derivatives against crystal structures of immunosuppressive protein complexes (e.g., FKBP12) .
- In vitro assays : Measure inhibition of T-cell proliferation using concanavalin A-stimulated splenocytes .
Data contradiction : Resolve discrepancies between docking scores and bioactivity by analyzing solvation effects and protein flexibility in molecular dynamics simulations.
Advanced: How to analyze regioselectivity in pyrazole functionalization reactions?
Answer:
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., –CHO) direct electrophilic substitution to the 4-position of the pyrazole ring .
- Steric hindrance : Bulky substituents (e.g., diphenyl groups) favor functionalization at less hindered positions.
- Catalyst design : Titanium imides promote selective C–H activation at the 5-position in multicomponent reactions .
Experimental validation : Use ¹H-¹³C HSQC and NOESY NMR to confirm regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
